(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate
CAS No.:
Cat. No.: VC13424212
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10O4 |
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Molecular Weight | 194.18 g/mol |
IUPAC Name | (E)-2-oxo-4-phenylbut-3-enoic acid;hydrate |
Standard InChI | InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+; |
Standard InChI Key | STNUOVLUOQBREL-UHDJGPCESA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O |
SMILES | C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |
Introduction
(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is a chemical compound with the CAS number 17451-19-3. It belongs to the class of organic compounds known as butenoic acids, which are derivatives of butenoic acid. This compound is particularly noted for its structural features, including a phenyl group attached to the fourth carbon of a butenoic acid backbone and a keto group at the second carbon. The presence of a hydrate indicates that it includes water molecules in its crystalline structure.
Synonyms and Related Compounds
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Synonyms: This compound is also known as (3E)-2-oxo-4-phenyl-3-butenoic acid or (3E)-2-oxo-4-phenylbut-3-enoic acid .
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Related Compounds: Compounds like (3E)-2-oxo-4-phenylbut-3-enoic acid (without the hydrate) and other derivatives of butenoic acid are structurally similar .
Hazard Information
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Toxicity: The compound is considered harmful if swallowed and can cause skin irritation .
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Handling: It should be handled with caution, using protective equipment to avoid exposure.
Data Table: Key Information
Property | Value | Source |
---|---|---|
CAS Number | 17451-19-3 | |
Molecular Formula (anhydrous) | CHO | |
Molecular Weight (anhydrous) | 176.17 g/mol | |
Purity | 95% | |
InChI Key | STNUOVLUOQBREL-UHDJGPCESA-N |
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